2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-
Overview
Description
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is characterized by the presence of a thione group at the second position of the benzodiazepine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- typically involves the reaction of appropriate benzodiazepine precursors with sulfur-containing reagents. One common method involves the reaction of 1,3-dihydro-4-phenyl-2H-1,5-benzodiazepine-2-one with phosphorus pentasulfide (P2S5) under reflux conditions to replace the oxygen atom with a sulfur atom, forming the thione derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzodiazepine-2-ol.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the thione group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazepine-2-ol.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The thione group may also contribute to its unique binding affinity and selectivity for certain receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
- Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one)
Uniqueness
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- is unique due to the presence of the thione group at the second position, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts. This structural feature allows for the exploration of new pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-phenyl-1,3-dihydro-1,5-benzodiazepine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFEZPRBYYKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194023 | |
Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41054-45-9 | |
Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041054459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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